2-Butoxyethyl benzoate

Regulatory compliance Clean Air Act HAP delisting

2-Butoxyethyl benzoate (2-BEB, CAS 5451-76-3), also referred to as ethylene glycol monobutyl ether benzoate, is a glycol ether-ester with molecular formula C₁₃H₁₈O₃ and molecular weight 222.28 g/mol. It is synthesized via esterification of benzoic acid with 2-butoxyethanol (ethylene glycol monobutyl ether, EGBE).

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 5451-76-3
Cat. No. B1596196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxyethyl benzoate
CAS5451-76-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
InChIKeyNMBQBIACXMPEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxyethyl Benzoate (CAS 5451-76-3) Procurement Guide: Low-VOC Coalescent and Non-Phthalate Plasticizer


2-Butoxyethyl benzoate (2-BEB, CAS 5451-76-3), also referred to as ethylene glycol monobutyl ether benzoate, is a glycol ether-ester with molecular formula C₁₃H₁₈O₃ and molecular weight 222.28 g/mol [1]. It is synthesized via esterification of benzoic acid with 2-butoxyethanol (ethylene glycol monobutyl ether, EGBE) [2]. The compound is characterized by a high boiling point (292 °C at 760 mmHg), low vapor pressure (2.09 × 10⁻⁴ mmHg at 20 °C), and moderate water solubility (106 mg/L at 20 °C) [1]. It functions primarily as a coalescing solvent for water-based, low-volatility organic compound (VOC) coatings and as a non-phthalate plasticizer replacement in polyvinyl chloride (PVC) formulations and caulking compounds [1]. As of December 2025, the U.S. EPA has proposed to delist 2-BEB from the glycol ethers category of hazardous air pollutants (HAPs) under the Clean Air Act, based on a petition submitted by Dow Chemical Company in 2019 [1][3].

Why 2-Butoxyethyl Benzoate Cannot Be Interchanged with Other Glycol Ethers or Benzoate Esters Without Formulation Risk


Within the glycol ether-ester family, ostensibly similar compounds exhibit fundamentally different regulatory, toxicological, and physical–chemical profiles that preclude simple substitution. Ethylene glycol monobutyl ether (EGBE, CAS 111-76-2), the alcohol precursor to 2-BEB, has a boiling point of only 171 °C and a vapor pressure approximately 3,800 times higher (0.8 mmHg vs. 2.09 × 10⁻⁴ mmHg at 20 °C), making it far more volatile and less suitable for low-VOC formulations [1][2]. The closest structural analog, 2-ethoxyethyl benzoate (CAS 5451-72-9), has a substantially lower boiling point of 261 °C . Meanwhile, traditional phthalate plasticizers such as dibutyl phthalate (DBP, CAS 84-74-2) remain classified as HAPs under the Clean Air Act and are associated with reproductive toxicity (Category 1B) [3][4]. Even within the benzoate ester class, boiling points and vapor pressures vary sufficiently to alter coalescing efficiency, film formation, and VOC classification [5]. These differences mean that procurement decisions based solely on functional class membership—without quantitative specification—carry direct regulatory, performance, and environmental liability risks.

Quantitative Differentiation Evidence: 2-Butoxyethyl Benzoate vs. Structural and Functional Analogs


EPA Hazardous Air Pollutant Delisting: 2-BEB vs. Glycol Ethers and Phthalates Remaining on the HAP List

2-Butoxyethyl benzoate is undergoing active delisting from the glycol ethers category of the Clean Air Act HAP list, a regulatory action based on EPA's determination that 'emissions, ambient concentrations, bioaccumulation, or deposition of 2-BEB may not reasonably be anticipated to cause adverse human health or environmental effects' [1]. In contrast, dibutyl phthalate (DBP), a traditional plasticizer that 2-BEB is positioned to replace, remains on the HAP list and is classified as a reproductive toxicant (EU Category 1B, H360) [2][3]. Additionally, while EGBE was individually delisted in 2004, the glycol ethers category as a whole still contains listed compounds, making 2-BEB one of the very few glycol ether-esters to achieve this regulatory distinction [4]. The EPA risk assessment used a maximum production volume scenario of 275,000 kg/year and found that all non-cancer hazard quotients (HQ) for inhalation, oral, and dermal exposure routes were 'well below 1' [5].

Regulatory compliance Clean Air Act HAP delisting glycol ethers phthalate replacement

Environmental Persistence: 2-BEB Half-Life Data vs. Persistent Organic Pollutant Baselines

EPA's environmental assessment quantified 2-BEB's atmospheric degradation half-life at approximately 11.8 hours, with a total environmental persistence of 21.6 hours, indicating rapid degradation and negligible potential for long-range atmospheric transport or bioaccumulation [1]. The aquatic and terrestrial ecological risk assessment determined that the hazard quotient based on the Predicted No-Effect Concentration (PNEC) was 10 orders of magnitude below the safety threshold, meaning the predicted environmental concentration is 10¹⁰ times lower than the concentration expected to cause adverse ecological effects [1]. While comparable half-life data for individual glycol ethers and phthalates varies widely, many persistent phthalates such as DEHP exhibit environmental half-lives measured in weeks to months in soil and sediment compartments, and are known to bioaccumulate in aquatic organisms [2].

Environmental fate biodegradation atmospheric half-life ecological risk assessment PNEC

Boiling Point and Vapor Pressure Differentiation: 2-BEB vs. EGBE, 2-Ethoxyethyl Benzoate, Texanol, and Optifilm 300

2-BEB exhibits a boiling point of 292 °C (at 760 mmHg) with a vapor pressure of 2.09 × 10⁻⁴ mmHg (≈ 0.0000279 kPa) at 20 °C [1]. This is substantially higher than the industry-standard coalescent Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, BP 254 °C, VP 0.01 kPa at 20 °C)—a difference of 38 °C in boiling point and approximately 360-fold lower vapor pressure [2]. Compared to the closest structural analog 2-ethoxyethyl benzoate (BP 261 °C), 2-BEB has a 31 °C higher boiling point, reflecting the contribution of the butoxy chain to reduced volatility . Against EGBE (BP 171 °C, VP 0.76 mmHg), 2-BEB's vapor pressure is approximately 3,600 times lower . Even compared to Optifilm Enhancer 300 (BP 281 °C, VP 0.0007 kPa), 2-BEB maintains a higher boiling point (292 °C vs. 281 °C) and lower vapor pressure [3]. The Eastman Velate 375 commercial coalescent, believed to be a 2-BEB-based product, is specified with a boiling point >300 °C at 760 mmHg, consistent with the Federal Register data .

Volatility VOC compliance coalescent efficiency boiling point vapor pressure

Toxicity Profile: Absence of Developmental, Reproductive, and Genotoxicity Endpoints vs. Phthalate Plasticizers

The EPA's human health assessment for 2-BEB evaluated oral, dermal, and inhalation toxicity and concluded that '2-BEB did not exhibit significant developmental toxicity, reproductive toxicity, or genotoxicity at the tested doses' [1]. Its metabolites—ethylene glycol monobutyl ether and benzoic acid—have well-characterized toxicity profiles that also support a low-risk determination [1]. In contrast, dibutyl phthalate (DBP), a representative phthalate plasticizer that 2-BEB is positioned to replace, is classified as a Category 1B reproductive toxicant under EU CLP (H360: 'May damage fertility or the unborn child') and has been linked to developmental and reproductive effects in animal studies [2][3]. The EPA has expressed specific concern about phthalates due to 'adverse effects on the development of the reproductive system in male laboratory animals' [3].

Toxicology developmental toxicity reproductive toxicity genotoxicity non-phthalate

Non-HAP, Non-SARA Regulatory Profile Enabling Broader Formulation Flexibility

The commercial coalescent product based on 2-BEB chemistry (Eastman Velate 375) is explicitly marketed as 'non-HAP, non-SARA, and non-yellowing,' positioning it as a direct replacement for conventional coalescents in formulating paints with very low VOC content . This regulatory profile is a direct consequence of the EPA delisting action described above, but also reflects the compound's status under SARA Title III (Superfund Amendments and Reauthorization Act) Section 313, which imposes Toxics Release Inventory (TRI) reporting requirements on listed chemicals. The non-SARA designation means formulators using 2-BEB are not required to file TRI reports for this substance, reducing administrative burden . In comparison, many traditional coalescents and plasticizers—including phthalates—are reportable under SARA 313 and/or listed as HAPs, creating annual compliance obligations [1].

Non-HAP Non-SARA coalescent waterborne coatings regulatory compliance

Optimal Industrial Application Scenarios for 2-Butoxyethyl Benzoate Driven by Quantitative Differentiation Evidence


Low-VOC Architectural and Industrial Waterborne Coatings Requiring HAP-Free Coalescent

In waterborne latex paint formulations where VOC content must comply with SCAQMD (<50 g/L) or EU Decopaint Directive limits, 2-BEB provides coalescing function without contributing to VOC measurements. Its boiling point of 292 °C—exceeding the regulatory VOC exemption threshold of 216 °C—combined with a vapor pressure of 2.09 × 10⁻⁴ mmHg (below the 0.1 mmHg LVP-VOC threshold), qualifies 2-BEB as a low-vapor-pressure VOC (LVP-VOC) under both EPA and CARB definitions [1]. In comparative coalescent evaluation, 2-BEB (as Velate 375) is positioned as a 'very good alternative to conventional coalescents for formulating paints with very low VOC content without sacrificing surface appearance and durability' . This is supported by its higher boiling point relative to Texanol (254 °C) and Optifilm Enhancer 300 (281 °C), which indicates lower evaporation during film formation and more efficient plasticization of latex polymer particles [2].

Non-Phthalate Plasticizer for PVC Formulations Subject to Phthalate Restrictions

2-BEB is explicitly identified by the EPA as a replacement for phthalate-based plasticizers in caulking compounds and select PVC formulations [1]. Given that phthalates such as DBP and DEHP face increasing regulatory restrictions (EU REACH Annex XVII, U.S. TSCA risk evaluations, California Proposition 65), the availability of 2-BEB as a non-HAP, non-SARA alternative with documented absence of reproductive and developmental toxicity provides a scientifically defensible substitution pathway [3]. The moderate water solubility (106 mg/L) and high boiling point (292 °C) suggest lower migration and leaching potential compared to lower-molecular-weight plasticizers, though direct comparative migration data against specific phthalates in identical PVC formulations remains to be published [1].

Adhesives, Sealants, and Caulking Compounds Requiring Low Volatility and Non-Yellowing Performance

The Eastman Velate 375 TDS highlights the compound's suitability for adhesive and caulking applications where 'efficiency combined with extremely low volatility' enables plasticizer function without compromising durability or causing yellowing upon aging . The non-yellowing property is particularly relevant for clear or white formulations where color stability is a critical quality specification. The boiling point >300 °C (per Eastman TDS) ensures that the plasticizer remains in the polymer matrix during curing and throughout the service life of the product, avoiding embrittlement due to plasticizer loss .

Environmentally Preferable Formulations Targeting Rapid Biodegradation and Minimal Ecotoxicity

For products marketed under environmental preferability criteria (e.g., Green Seal, EU Ecolabel, Nordic Swan), 2-BEB's quantified environmental profile supports procurement decisions. The atmospheric degradation half-life of 11.8 hours and total environmental persistence of 21.6 hours indicate that any emissions to air will be eliminated within approximately one day [4]. The PNEC hazard quotient being 10 orders of magnitude below the safety threshold provides strong evidence of negligible ecological risk even under conservative worst-case exposure modeling [4]. This quantitative environmental fate profile differentiates 2-BEB from persistent plasticizers such as DEHP, which is detected in remote environmental compartments and biota decades after release [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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